![molecular formula C13H15N3S B15313185 2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B15313185.png)
2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole typically involves the Hantzsch thiazole synthesis. This method includes the reaction of thiosemicarbazide derivatives with various haloketones. The reaction can be carried out in solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and a base catalyst may be used to shorten the reaction time
Chemical Reactions Analysis
2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole involves its interaction with microbial cell components. The compound likely targets essential enzymes or proteins within the microorganisms, disrupting their normal functions and leading to cell death . The exact molecular targets and pathways are still under investigation, but its antimicrobial activity suggests it interferes with critical biological processes in the pathogens.
Comparison with Similar Compounds
Similar compounds to 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole include other thiazole derivatives such as 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole . These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their biological activities and applications. The uniqueness of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3S |
|---|---|
Molecular Weight |
245.35 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H15N3S/c1-3-10(2)15-16-13-14-12(9-17-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,16)/b15-10+ |
InChI Key |
IMYKUKUFCNPNOY-XNTDXEJSSA-N |
Isomeric SMILES |
CC/C(=N/NC1=NC(=CS1)C2=CC=CC=C2)/C |
Canonical SMILES |
CCC(=NNC1=NC(=CS1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


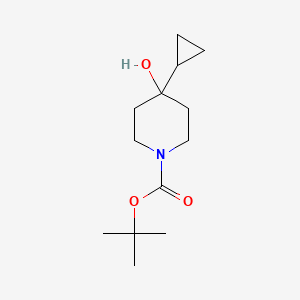
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B15313109.png)
![1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)
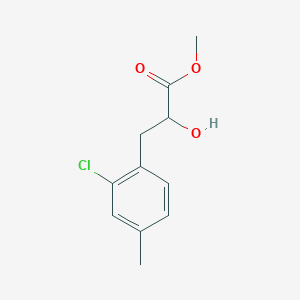
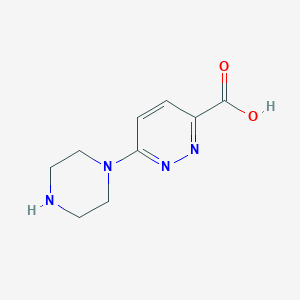
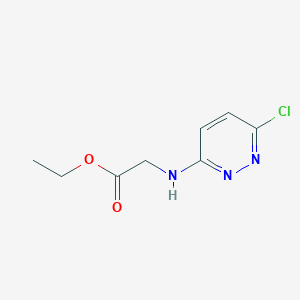

![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)
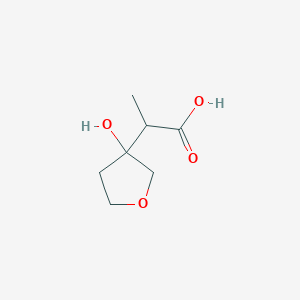
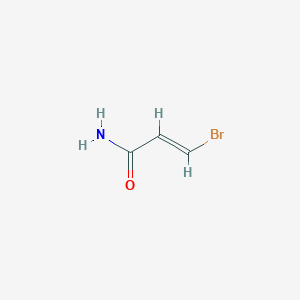
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride](/img/structure/B15313179.png)
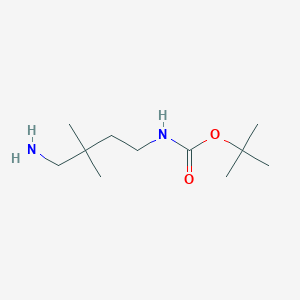

![Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate](/img/structure/B15313194.png)
